molecular formula C13H13NO B1324752 3-Cyanophenyl cyclopentyl ketone CAS No. 898791-36-1

3-Cyanophenyl cyclopentyl ketone

Cat. No.: B1324752
CAS No.: 898791-36-1
M. Wt: 199.25 g/mol
InChI Key: DZSDRYMVLNIHQA-UHFFFAOYSA-N
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Description

3-Cyanophenyl cyclopentyl ketone (IUPAC name: (3-cyanophenyl)(cyclopentyl)methanone) is a synthetic organic compound featuring a cyclopentyl group attached to a ketone moiety, which is further substituted with a cyano group at the para position of the phenyl ring. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

3-(cyclopentanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-9-10-4-3-7-12(8-10)13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSDRYMVLNIHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642557
Record name 3-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-36-1
Record name 3-(Cyclopentylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanophenyl cyclopentyl ketone typically involves the reaction of 3-cyanobenzoyl chloride with cyclopentyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then quenched with water, and the organic layer is separated and purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanophenyl cyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-Cyanophenyl cyclopentyl ketone has been investigated for its pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of this compound show potential in inhibiting cancer cell proliferation. For instance, modifications at the phenyl ring have been shown to enhance binding affinity to specific biological targets, making it a candidate for developing new anticancer agents .
  • Inhibitory Effects on Disease Mechanisms : The compound has been studied for its ability to inhibit certain enzymes and pathways involved in diseases such as diabetes and obesity. Its derivatives have demonstrated selective inhibition of critical pathways, suggesting its utility in therapeutic formulations .

Material Science

In addition to its medicinal applications, this compound is also being explored for use in material science:

  • Polymerization Processes : The compound can serve as a monomer or cross-linking agent in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties.
  • Organic Electronics : Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can improve charge transport and stability of devices .

Case Studies

  • Anticancer Research :
    • A study demonstrated that modified versions of this compound exhibited up to a 6-fold increase in potency against specific cancer cell lines compared to non-modified analogues. The IC50 values ranged from 1.6 to 3.0 μM, indicating significant therapeutic potential .
  • Material Development :
    • In polymer research, the incorporation of this compound into polymer matrices resulted in materials with improved flexibility and strength, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-cyanophenyl cyclopentyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyanophenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects

  • 3-Cyanophenyl Cyclopentyl Ketone vs. 2-Chlorophenyl Cyclopentyl Ketone (C₁₂H₁₃ClO): The cyano group in the former increases electrophilicity at the ketone carbon compared to the chloro substituent in the latter, enhancing reactivity in nucleophilic additions (e.g., reductions or Grignard reactions). The chloro group (-Cl) is less electron-withdrawing than -CN, leading to slower reaction kinetics in such processes .
  • This compound vs. 3-Chloro-5-fluorophenyl Cyclobutyl Ketone (C₁₁H₁₀ClFO): The cyclobutyl ring in the latter introduces greater ring strain (90° bond angles) compared to the cyclopentyl ring (108°), reducing stability and altering steric accessibility.

Ring Size and Reactivity

Studies on cycloalkyl phenyl ketones (e.g., cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl analogs) reveal that cyclopentyl phenyl ketone exhibits a higher reaction rate with sodium borohydride (NaBH₄) than cyclobutyl or cyclohexyl analogs. At 0°C, relative rates are:

Cycloalkyl Group Relative Rate (vs. Acetophenone)
Cyclopropyl 0.12
Cyclobutyl 0.23
Cyclopentyl 0.36
Cyclohexyl 0.25

This trend is attributed to ring strain : cyclopentyl’s near-ideal bond angles minimize strain, optimizing transition-state geometry for hydride attack. Cyclohexyl’s lower rate may arise from torsional strain in chair conformations .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound 199.25 2.1 ~5 (in DMSO)
2-Chlorophenyl cyclopentyl ketone 208.68 2.8 ~3 (in DMSO)
Cyclopentyl phenyl ketone 174.23 2.5 ~10 (in ethanol)

The cyano group reduces logP (lipophilicity) compared to chloro-substituted analogs, enhancing aqueous solubility. Cyclopentyl phenyl ketone’s higher solubility in ethanol reflects its balanced hydrophobicity .

Research Findings and Implications

  • Reactivity Hierarchy: The electron-withdrawing cyano group in this compound likely accelerates reduction reactions compared to chloro- or alkyl-substituted analogs.
  • Ring Size Optimization : Cyclopentyl’s balance of minimal strain and steric bulk makes it preferable for synthetic applications over smaller (cyclobutyl) or larger (cyclohexyl) rings .

Biological Activity

3-Cyanophenyl cyclopentyl ketone is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structure and Properties

This compound features a cyclopentyl group attached to a phenyl ring that carries a cyano group. The presence of both the ketone and cyano functional groups suggests a potential for diverse biological interactions. The ketone group can form hydrogen bonds with biomolecules, while the cyano group can modulate protein-protein interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ketone moiety can engage in hydrogen bonding with active sites on enzymes, potentially leading to inhibition or modulation of enzyme activity. Additionally, the cyanophenyl group may interact with hydrophobic pockets in proteins, influencing their stability and function .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Enzyme inhibition studies are crucial for understanding its pharmacological potential. For instance, compounds with structural similarities have shown varying degrees of inhibitory activity against different enzymes, highlighting the importance of substituents on the phenyl ring .

Comparative Analysis with Similar Compounds

To better understand the potential activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable ActivityIC50 (μM)
3-Cyanophenyl cyclopropyl ketoneCyclopropylModerate enzyme inhibitionVaries
3-Cyanophenyl cyclobutyl ketoneCyclobutylAntimicrobial activityVaries
This compoundCyclopentylPotential enzyme inhibitionTBD

Case Study 1: Enzyme Interaction Studies

In a study investigating the binding affinity of related compounds to specific enzymes, it was found that modifications at the 3-position of the phenyl ring significantly affected inhibitory activity. For instance, substituting a chlorine atom at this position resulted in a seven-fold decrease in binding affinity . Such findings underline the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

A comparative study on antimicrobial agents revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 2.1 μM against resistant bacterial strains. This highlights a promising avenue for exploring the antimicrobial potential of this compound .

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